molecular formula C19H20N4O2 B2559873 N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide CAS No. 1049145-71-2

N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Cat. No. B2559873
CAS RN: 1049145-71-2
M. Wt: 336.395
InChI Key: CXWCFPWRBDEJBV-UHFFFAOYSA-N
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Description

The compound “N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a methoxyphenyl group, and a 1,2,3-triazole ring, which are common structures in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and single-crystal X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the 1,2,3-triazole ring, the benzamide group, and the methoxyphenyl group could confer specific properties to the compound .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The 1,2,3-triazole moiety within this compound has been associated with significant biological activities . Researchers have explored its potential as a scaffold for drug design. By modifying the substituents on the triazole ring, scientists can fine-tune the compound’s pharmacological properties. Additionally, the metabolic and thermal stability of 1,2,3-triazoles contributes to their suitability for drug development .

Anticancer Agents

Given the compound’s structural features, it may serve as a lead compound for designing novel anticancer agents. Researchers can explore its interactions with cellular targets, evaluate its cytotoxicity, and optimize its efficacy against specific cancer types. The triazole ring’s presence could enhance selectivity and improve drug delivery .

Antimicrobial Activity

1,2,3-Triazoles have demonstrated antimicrobial properties. Investigating the antibacterial and antifungal effects of this compound could lead to the development of new antibiotics or antifungal agents. Researchers can explore its mechanism of action and assess its potency against various pathogens .

Coordination Chemistry

The presence of the triazole ring allows for coordination with metal ions. Researchers can explore the complexation behavior of this compound with different metals. Such coordination complexes may find applications in catalysis, materials science, or bioinorganic chemistry .

Click Chemistry and Bioconjugation

1,2,3-Triazoles are commonly synthesized through click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition. Researchers can use this compound as a building block for bioconjugation reactions. By attaching functional groups to the triazole, they can create bioactive molecules, probes, or imaging agents .

Materials Science

The compound’s unique structure makes it interesting for materials science applications. Researchers can explore its use in organic electronics, sensors, or as a component in supramolecular assemblies. The triazole ring’s stability and electronic properties contribute to its potential in these areas .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds containing the 1,2,3-triazole moiety are known to display significant biological activities .

Future Directions

The future research directions involving this compound could be diverse, given the wide range of applications of compounds containing the 1,2,3-triazole moiety .

properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyltriazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-13-12-20-22-23(13)17-8-4-16(5-9-17)19(24)21-14(2)15-6-10-18(25-3)11-7-15/h4-12,14H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWCFPWRBDEJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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